2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid
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Overview
Description
2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a carbonyl group and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides
- 4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives
Uniqueness
2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9NO4S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[(1-oxoisothiochromene-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)6-13-11(16)9-5-7-3-1-2-4-8(7)12(17)18-9/h1-5H,6H2,(H,13,16)(H,14,15) |
InChI Key |
POENINBWZXMVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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